

Introduction: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Tert-butylpyrimidin-5-amine

CAS No.: 59950-55-9

Cat. No.: B3029244

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The aminopyrimidine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. This is largely attributed to its hydrogen bonding capabilities, aromatic nature, and metabolic stability. The introduction of a tert-butyl group at the 2-position, as seen in **2-tert-butylpyrimidin-5-amine**, offers several strategic advantages for drug design. The bulky, lipophilic tert-butyl group can effectively probe deep hydrophobic pockets within a target protein's active site, often leading to enhanced binding affinity and improved selectivity. Furthermore, this group can act as a metabolic shield, preventing oxidative degradation of the pyrimidine ring and thereby improving the pharmacokinetic profile of derivative compounds.

The 5-amino group provides a crucial synthetic handle for further molecular elaboration. It serves as a key point for building out the molecule, allowing for the introduction of various pharmacophores to optimize potency, selectivity, and drug-like properties. The compound has been specifically identified as an inhibitor of B-raf, a serine/threonine-protein kinase that is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers.[1] This positions **2-tert-butylpyrimidin-5-amine** as a key starting material for research into novel oncology therapeutics.[2][3]

Physicochemical and Structural Properties

A summary of the key physicochemical properties of **2-tert-butylpyrimidin-5-amine** is provided below. These properties are essential for its handling, formulation, and application in

synthetic chemistry.

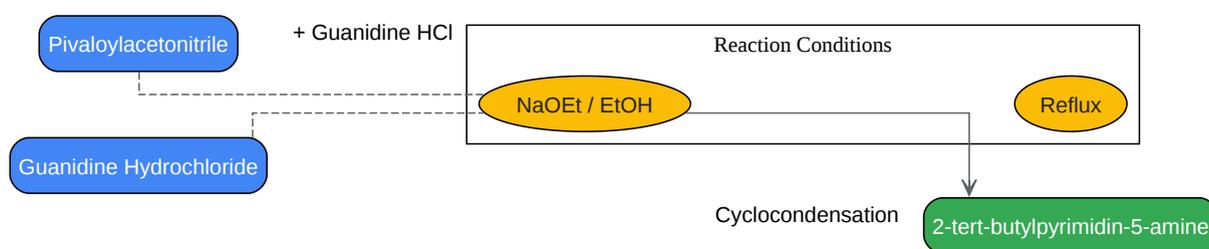
Property	Value	Source
CAS Number	59950-55-9	[4]
Molecular Formula	C ₈ H ₁₃ N ₃	[4]
Molecular Weight	151.21 g/mol	[4]
Boiling Point	248.5 °C	[4]
Flash Point	127.5 °C	[4]
IUPAC Name	2-(tert-butyl)pyrimidin-5-amine	[4]
Canonical SMILES	<chem>CC(C)(C)C1=NC=C(N)C=N1</chem>	[4]
InChI Key	FTIPLKFFZLCAFN- UHFFFAOYSA-N	[4]

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for **2-tert-butylpyrimidin-5-amine** are not extensively detailed in public literature, its structure lends itself to established heterocyclic chemistry principles. A robust and logical approach is the condensation of a suitable 1,3-dielectrophile with guanidine.

Plausible Synthetic Pathway: Guanidine Condensation

The most direct conceptual synthesis involves the reaction of guanidine with a β -dicarbonyl compound or its synthetic equivalent that already contains the tert-butyl and a masked amino group. A common precursor would be a derivative of malonaldehyde or a β -ketoester.



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Caption: Plausible synthetic pathway via cyclocondensation.

Experimental Protocol (Representative)

Disclaimer: This protocol is a representative example based on established chemical principles for pyrimidine synthesis and has not been experimentally validated from a specific publication for this exact molecule.

- **Reaction Setup:** To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium metal (1.1 eq) in anhydrous ethanol, add guanidine hydrochloride (1.0 eq). Stir the resulting suspension at room temperature for 30 minutes.
- **Addition of Precursor:** Add 3,3-dimethyl-2-oxobutanenitrile (pivaloylacetone nitrile) (1.0 eq) dropwise to the reaction mixture. This precursor serves as the 1,3-dielectrophile containing the necessary tert-butyl group.
- **Cyclocondensation:** Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The underlying mechanism involves the initial condensation of guanidine with the ketone, followed by intramolecular cyclization onto the nitrile to form the pyrimidine ring.
- **Work-up:** After cooling to room temperature, neutralize the reaction mixture with aqueous HCl. Reduce the solvent volume under vacuum. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure **2-tert-butylpyrimidin-5-amine**.

Spectroscopic and Analytical Characterization

Disclaimer: Publicly accessible, experimentally derived NMR spectra for **2-tert-butylpyrimidin-5-amine** are not available. The following data is predicted based on established chemical shift principles and analysis of structurally similar compounds.^{[5][6]}

The structural identity and purity of the compound would be confirmed using standard analytical techniques.

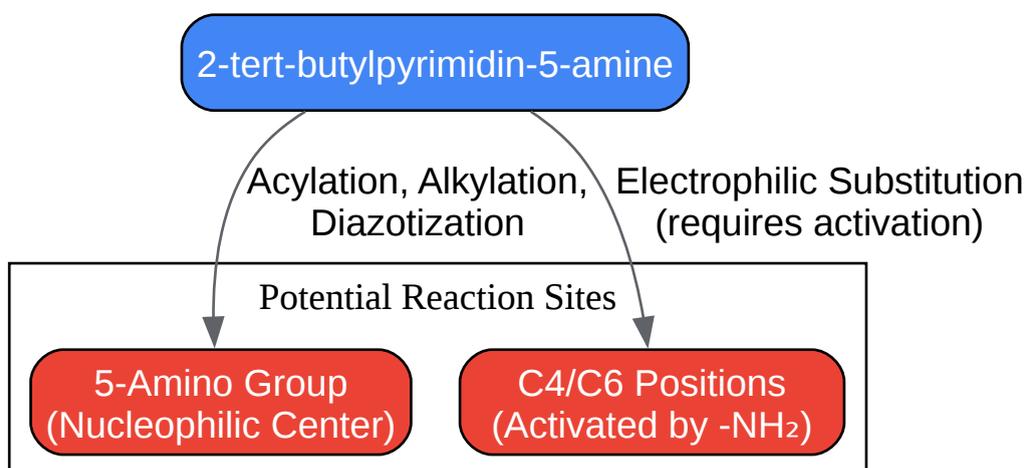
Technique	Feature	Predicted Chemical Shift (δ) / m/z	Rationale / Interpretation
^1H NMR	Singlet, 9H	~1.35 ppm	Nine equivalent protons of the tert-butyl group.
	Singlet (broad), 2H	~3.5-4.5 ppm	Two protons of the primary amine (-NH ₂). Shift is variable and exchanges with D ₂ O.
	Singlet, 2H	~8.20 ppm	Two equivalent protons on the pyrimidine ring at C4 and C6, deshielded by the electronegative nitrogen atoms.
^{13}C NMR	Quaternary Carbon	~38 ppm	Quaternary carbon of the tert-butyl group.
	Methyl Carbons	~29 ppm	Three equivalent methyl carbons of the tert-butyl group.
	C5-NH ₂	~140 ppm	Carbon atom attached to the amino group.
	C4, C6	~155 ppm	Equivalent carbon atoms in the pyrimidine ring adjacent to the nitrogens.
	C2-tBu	~175 ppm	Carbon atom at the 2-position, attached to the tert-butyl group and flanked by two nitrogens, making it highly deshielded.

Mass Spec (EI)	[M] ⁺	151	Molecular ion peak corresponding to the molecular weight.
[M-15] ⁺	136	Fragment peak corresponding to the loss of a methyl group (•CH ₃) from the tert-butyl moiety, a characteristic fragmentation pattern.	

Chemical Reactivity

The reactivity of **2-tert-butylpyrimidin-5-amine** is dominated by the nucleophilic character of the 5-amino group and the electronic nature of the pyrimidine ring.

- **N-Acylation/Sulfonylation:** The primary amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy for derivatization in medicinal chemistry.
- **N-Alkylation:** The amino group can be alkylated using alkyl halides, though over-alkylation to the secondary and tertiary amine is possible under forcing conditions. Reductive amination with aldehydes or ketones provides a controlled route to secondary amines.
- **Diazotization:** Reaction with nitrous acid (e.g., NaNO₂/HCl) at low temperatures would convert the amino group into a diazonium salt. This intermediate is highly versatile and can be displaced by a wide range of nucleophiles (e.g., -OH, -Cl, -Br, -CN) to install different functional groups at the 5-position.
- **Electrophilic Aromatic Substitution:** The pyrimidine ring is generally electron-deficient and resistant to electrophilic substitution. However, the strongly activating amino group at the 5-position can direct electrophiles to the 4 and 6 positions, although harsh conditions may be required.



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Caption: Key reactive sites on **2-tert-butylpyrimidin-5-amine**.

Applications in Drug Discovery and Research

The primary application of **2-tert-butylpyrimidin-5-amine** is as a molecular fragment and starting material for the synthesis of bioactive compounds, particularly kinase inhibitors.

B-raf and Pan-Raf Kinase Inhibitors

The compound is noted as a B-raf inhibitor.[1] The RAF kinase family (A-RAF, B-RAF, C-RAF) are critical targets in oncology. Mutations in B-RAF, especially the V600E mutation, are found in a high percentage of melanomas and other cancers. The pyrimidine scaffold is a well-established hinge-binding motif for ATP-competitive kinase inhibitors.[3][7] The 2-tert-butyl group can occupy a hydrophobic pocket near the hinge region, while derivatives built off the 5-amino group can extend into the solvent-exposed region or interact with other key residues to achieve high potency and selectivity.[2] Researchers have successfully developed potent pan-RAF inhibitors based on pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds to enhance efficacy and overcome resistance mechanisms that can arise with inhibitors targeting only a single isoform.[3][8]

Fragment-Based Drug Design (FBDD)

With a molecular weight of ~150 g/mol, **2-tert-butylpyrimidin-5-amine** is an ideal candidate for fragment-based drug design. In FBDD, low-molecular-weight fragments are screened for

weak but efficient binding to a biological target. Hits are then elaborated or linked together to build a potent lead compound. The combination of a proven hinge-binding scaffold (aminopyrimidine) and a hydrophobicity-modulating group (tert-butyl) makes this an attractive fragment for screening against various kinase targets.

Safety and Handling

Proper handling of **2-tert-butylpyrimidin-5-amine** is essential in a laboratory setting. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation
STOT - Single Exposure	H335	May cause respiratory irritation

Recommended Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves, protective clothing, and eye/face protection.
- P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. The compound should be used in a well-ventilated area or a chemical fume hood.

Conclusion

2-Tert-butylpyrimidin-5-amine represents a strategically important building block for drug discovery professionals. Its well-defined structure combines a privileged aminopyrimidine core with a functionality-enhancing tert-butyl group and a versatile amino handle. While detailed public data on its synthesis and spectral properties is limited, its chemical nature allows for the confident postulation of synthetic routes and analytical characteristics. Its established role as a precursor for potent RAF kinase inhibitors underscores its value and ensures its continued relevance in the development of next-generation targeted therapies for cancer and other diseases.

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- To cite this document: BenchChem. [Introduction: A Privileged Scaffold in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029244#2-tert-butylpyrimidin-5-amine-chemical-properties>]

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